molecular formula C10H14O4 B13063701 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B13063701
M. Wt: 198.22 g/mol
InChI Key: JNOSKJSENDNHPP-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a methoxyacetyl group and a methylcyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: The methoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxyacetyl group.

Scientific Research Applications

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyacetyl)-cyclohexane-1,3-dione: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methylcyclohexane-1,3-dione: Lacks the methoxyacetyl group, resulting in different chemical properties and applications.

    2-(2-Acetyl)-5-methylcyclohexane-1,3-dione:

Uniqueness

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione is unique due to the presence of both the methoxyacetyl and methyl groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(2-methoxyacetyl)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C10H14O4/c1-6-3-7(11)10(8(12)4-6)9(13)5-14-2/h6,10H,3-5H2,1-2H3

InChI Key

JNOSKJSENDNHPP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)COC

Origin of Product

United States

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